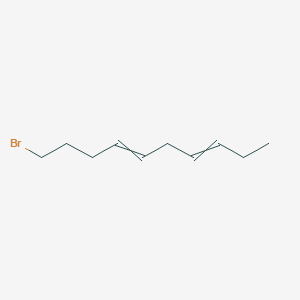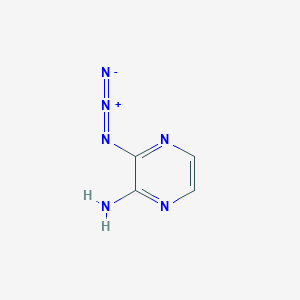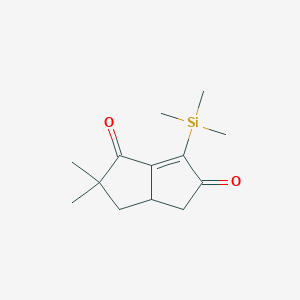![molecular formula C21H24O8S2 B12553725 Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate CAS No. 181186-14-1](/img/structure/B12553725.png)
Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate is a chemical compound with the molecular formula C20H22O8S2 It is known for its unique structure, which includes two benzenesulfonyl groups attached to a propanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate typically involves the esterification of propanedioic acid with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Propanedioic acid+2Benzenesulfonyl chloride→Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzenesulfonyl compounds.
Aplicaciones Científicas De Investigación
Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity.
Dimethyl sulfone: Contains sulfone groups but lacks the benzenesulfonyl moiety.
Propanedioic acid derivatives: Compounds with similar backbone structures but different functional groups.
Uniqueness
Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate is unique due to the presence of both benzenesulfonyl and propanedioate groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
181186-14-1 |
|---|---|
Fórmula molecular |
C21H24O8S2 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
dimethyl 2,2-bis[2-(benzenesulfonyl)ethyl]propanedioate |
InChI |
InChI=1S/C21H24O8S2/c1-28-19(22)21(20(23)29-2,13-15-30(24,25)17-9-5-3-6-10-17)14-16-31(26,27)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |
Clave InChI |
RYPMHLUNWHLJGA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CCS(=O)(=O)C1=CC=CC=C1)(CCS(=O)(=O)C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)
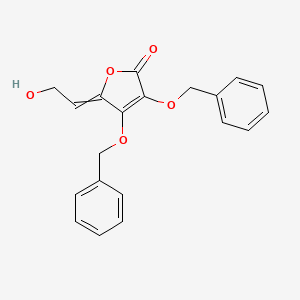
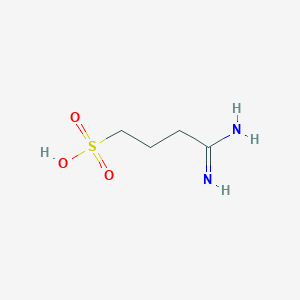

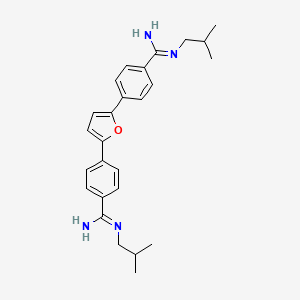
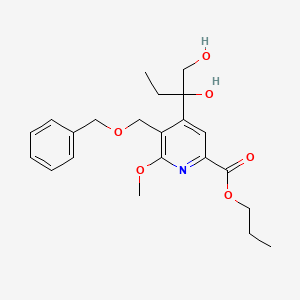

![3-Penten-2-one, 4-[(2,2-dimethoxyethyl)amino]-1,1,1-trifluoro-, (Z)-](/img/structure/B12553687.png)
![tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane](/img/structure/B12553689.png)
![6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12553706.png)
